molecular formula C16H20ClNO3 B2563768 N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide CAS No. 900007-06-9

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide

Cat. No. B2563768
CAS RN: 900007-06-9
M. Wt: 309.79
InChI Key: APUFKZLSSCIGAM-UHFFFAOYSA-N
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Description

N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide, commonly known as DASPMI, is a chemical compound that has been widely used in scientific research due to its unique properties. It is a spirolactam derivative that has been found to have potential applications in the field of cancer research and drug development. In

Scientific Research Applications

Pharmacokinetics and Therapeutic Potential

Research on related compounds, such as acetaminophen and nonsteroidal anti-inflammatory drugs (NSAIDs), highlights the importance of understanding pharmacokinetics for therapeutic applications. For example, a study on the pharmacokinetics of intravenous paracetamol in elderly patients aimed to determine how age and sex affect drug metabolism, which is crucial for optimizing dosages for different patient groups (Liukas et al., 2011). Such research indicates the need for detailed pharmacokinetic studies of N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide to identify its therapeutic window and potential applications.

Associations with Health Outcomes

Studies on chlorophenol compounds, similar in structure to the chlorophenyl component, have investigated the health outcomes associated with exposure. For instance, exposure to chlorophenols and phenoxyherbicides has been evaluated for potential links to cancer and other health conditions. A study by Smith et al. (1984) examined the association between exposure to phenoxyherbicides and chlorophenols and soft tissue sarcoma, indicating potential health risks from exposure to chemicals within this class (Smith et al., 1984). These findings suggest that research into N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2-(4-chlorophenyl)acetamide should also consider potential health impacts, especially if the compound or its metabolites have bioactive properties.

properties

IUPAC Name

2-(4-chlorophenyl)-N-(1,4-dioxaspiro[4.4]nonan-3-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClNO3/c17-13-5-3-12(4-6-13)9-15(19)18-10-14-11-20-16(21-14)7-1-2-8-16/h3-6,14H,1-2,7-11H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

APUFKZLSSCIGAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(C1)OCC(O2)CNC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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